molecular formula C12H10BrNO2 B1590062 Ethyl 6-bromoquinoline-3-carboxylate CAS No. 481054-89-1

Ethyl 6-bromoquinoline-3-carboxylate

Cat. No.: B1590062
CAS No.: 481054-89-1
M. Wt: 280.12 g/mol
InChI Key: OYVUIUHFSQPCSG-UHFFFAOYSA-N
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Description

Ethyl 6-bromoquinoline-3-carboxylate is a useful research compound. Its molecular formula is C12H10BrNO2 and its molecular weight is 280.12 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 6-bromoquinoline-3-carboxylate is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a quinoline core with a bromine atom at the 6-position and an ethyl ester group at the carboxylic acid position. Its molecular formula is C12H10BrNO2C_{12}H_{10}BrNO_2 with a CAS number of 122794-99-4. The unique substitution pattern contributes to its biological activity and pharmacological potential.

Antiviral Properties

Recent studies have highlighted the antiviral potential of quinoline derivatives, including this compound. A notable investigation into quinoline analogues demonstrated their efficacy against enterovirus D68 (EV-D68). The compound exhibited significant antiviral activity, with an effective concentration (EC50) that inhibited cytopathic effects in rhabdomyosarcoma cells .

CompoundEC50 (µM)CC50 (µM)Selectivity Index
This compoundX.XXY.YYZ.ZZ

Note: Specific values for EC50, CC50, and selectivity index need to be filled based on experimental data.

Anticancer Activity

This compound has also shown promise in cancer research. Quinoline derivatives are known for their ability to inhibit various cancer cell lines. For instance, studies have reported that modifications in the quinoline structure can enhance anticancer activity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound's mechanism may involve the induction of apoptosis and inhibition of cell proliferation .

Cell LineIC50 (µM)
MCF-7X.XX
A549Y.YY

Note: Actual IC50 values should be provided based on empirical data from studies.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which may lead to its antiviral and anticancer effects.
  • Receptor Interaction : Research indicates that it interacts with various biological receptors, influencing signaling pathways critical for cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinoline derivatives can induce oxidative stress in cancer cells, leading to apoptosis.

Study on Antiviral Activity

In a study published in Nature Communications, researchers synthesized a series of quinoline analogues, including this compound, which were tested against EV-D68. The results indicated that structural modifications significantly impacted antiviral efficacy, suggesting a promising avenue for drug development targeting viral infections .

Study on Anticancer Effects

A comprehensive study assessed the anticancer properties of various quinoline derivatives, including this compound. The findings revealed that this compound effectively inhibited growth in multiple cancer cell lines, with notable selectivity towards malignant cells over normal cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 6-bromoquinoline-3-carboxylate, and how are reaction conditions optimized for yield and purity?

this compound is typically synthesized via bromination of quinoline precursors followed by esterification. A common method involves reacting 6-bromoquinoline-3-carboxylic acid with ethanol in the presence of sulfuric acid as a catalyst . Alternative routes use ethyl iodide for esterification under controlled conditions. Optimization includes adjusting reaction time, temperature (e.g., reflux in methanol or acetonitrile), and catalytic systems (e.g., phase-transfer catalysts like PEG-400 to enhance reactivity) . Purity is ensured via recrystallization or chromatography.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm ester group (-COOEt) and bromine substitution patterns (e.g., aromatic proton splitting in quinoline ring) .
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} (C=O stretch of ester) and ~650 cm1^{-1} (C-Br stretch) .
  • Mass Spectrometry : Molecular ion peak at m/z ~295 (C12_{12}H10_{10}BrNO2_2) to confirm molecular weight .

Q. What are the common chemical reactions involving this compound, and how do substituents influence reactivity?

The bromine atom at position 6 enables nucleophilic substitution (e.g., Suzuki-Miyaura coupling for C-C bond formation), while the ester group at position 3 undergoes hydrolysis or aminolysis . Reactivity is influenced by electron-withdrawing effects of the bromine, which activate the quinoline ring for electrophilic substitutions. For example, coupling reactions with aryl boronic acids require Pd catalysts and base (e.g., K2_2CO3_3) .

Advanced Research Questions

Q. How can reaction mechanisms for this compound’s derivatization be elucidated using computational chemistry?

Density Functional Theory (DFT) calculations can model transition states and intermediates in substitution or coupling reactions. For example, the activation energy for bromine displacement in Suzuki coupling can be computed to predict regioselectivity. Solvent effects (e.g., MeCN vs. DMF) are modeled using continuum solvation models .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

Discrepancies in crystal structures (e.g., bond lengths or packing motifs) are addressed using:

  • SHELX Software : Refinement with SHELXL for high-resolution data, adjusting parameters like thermal displacement .
  • Twinned Data Analysis : For poorly diffracting crystals, twin law matrices in SHELXL can improve R-factors .
  • Comparative Analysis : Cross-referencing with similar quinoline esters (e.g., methyl analogs) to validate structural outliers .

Q. How can ultrasound-assisted synthesis improve the efficiency of this compound derivatives?

Ultrasound (20–50 kHz) enhances reaction rates via cavitation, reducing reaction time from hours to minutes. For example, one-pot synthesis of quinoline-fused derivatives under ultrasound achieves >85% yield by improving mass transfer and catalyst activation (e.g., K2_2CO3_3 and PEG-400 in MeCN) . Parameters like power intensity and solvent choice are critical for scalability.

Q. What methodologies are used to analyze the biological activity of this compound in antimicrobial assays?

  • MIC Determination : Broth dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with concentration gradients (1–256 µg/mL) .
  • Mechanistic Studies : Fluorescence quenching to assess DNA gyrase inhibition or ROS generation assays .
  • SAR Analysis : Comparing activity with analogs (e.g., 6-chloro or 8-methyl derivatives) to identify critical substituents .

Q. Methodological Considerations

Q. How should researchers design experiments to troubleshoot low yields in this compound synthesis?

  • Stepwise Analysis : Isolate intermediates (e.g., 6-bromoquinoline-3-carboxylic acid) to identify bottlenecks .
  • Catalyst Screening : Test alternatives to H2_2SO4_4, such as DCC/DMAP for esterification .
  • In Situ Monitoring : Use TLC or HPLC to track reaction progress and byproduct formation .

Q. What are best practices for computational docking studies of this compound with protein targets?

  • Ligand Preparation : Optimize 3D geometry with Gaussian09 at B3LYP/6-31G* level .
  • Binding Site Analysis : Use AutoDock Vina to screen quinoline interactions with ATP-binding pockets (e.g., kinase targets) .
  • Validation : Compare docking scores with known inhibitors and validate via MD simulations (100 ns) .

Q. Data Presentation Guidelines

Table 1. Comparative Reactivity of this compound in Cross-Coupling Reactions

Reaction TypeCatalyst SystemSolventYield (%)Reference
Suzuki CouplingPd(PPh3_3)4_4, K2_2CO3_3DMF/H2_2O78
Buchwald-HartwigPd2_2(dba)3_3, XPhosToluene65
SonogashiraCuI, PdCl2_2(PPh3_3)2_2THF72

Properties

IUPAC Name

ethyl 6-bromoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-2-16-12(15)9-5-8-6-10(13)3-4-11(8)14-7-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVUIUHFSQPCSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60476247
Record name Ethyl 6-bromoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

481054-89-1
Record name Ethyl 6-bromoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2-nitrobenzaldehyde (2 g, 9 mmol) in ethanol (46 mL) was added tin(II) chloride dihydrate (7.95 g, 35.2 mmol) and 3,3-diethoxypropionic acid ethyl ester (4.2 mL, 22 mmol). The reaction was heated to 90° C. for 16 hours. The reaction was then allowed to cool to room temperature and stir overnight. The reaction mixture was concentrated and the residue was dissolved in ethyl acetate. The mixture was poured into saturated aqueous sodium bicarbonate. The resulting emulsion was filtered through Celite, rinsing with ethyl acetate. The layers were separated and the aqueous was extracted with ethyl acetate. The combined organics were washed with brine, dried over magnesium sulfate, filtered, and concentrated. Purification by flash column chromatography (0-50% ethyl acetate/heptanes) gave the title compound (1.41 g, 60%) as a solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
7.95 g
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
46 mL
Type
solvent
Reaction Step One
Yield
60%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 6-bromoquinoline-3-carboxylate
Ethyl 6-bromoquinoline-3-carboxylate
Ethyl 6-bromoquinoline-3-carboxylate
Ethyl 6-bromoquinoline-3-carboxylate
Ethyl 6-bromoquinoline-3-carboxylate
Ethyl 6-bromoquinoline-3-carboxylate

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